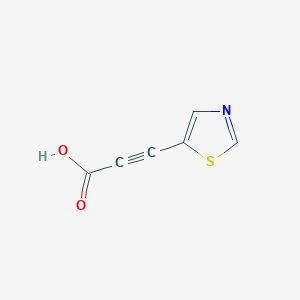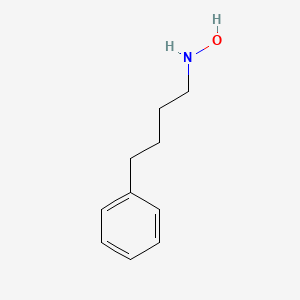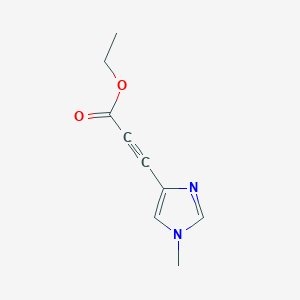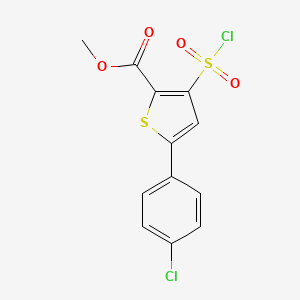
Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a chlorosulfonyl group, and a carboxylate ester group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Sulfonylation: The chlorosulfonyl group is added through a sulfonylation reaction using chlorosulfonic acid.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparaison Avec Des Composés Similaires
- Methyl 5-(4-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 5-(4-methylphenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 5-(4-nitrophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
Comparison:
- Uniqueness: The presence of the chlorophenyl group in Methyl 5-(4-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- Reactivity: The specific substituents on the phenyl ring can significantly alter the compound’s reactivity and the types of reactions it undergoes.
- Applications: While similar compounds may have overlapping applications, the specific properties of this compound make it particularly suitable for certain research and industrial applications.
Propriétés
Formule moléculaire |
C12H8Cl2O4S2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
methyl 5-(4-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-2-4-8(13)5-3-7/h2-6H,1H3 |
Clé InChI |
NYPFXXIVAFLPJV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


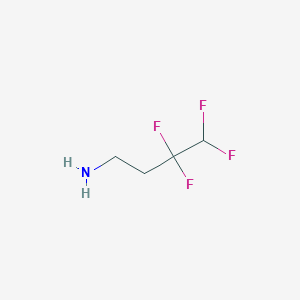
![2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13185306.png)
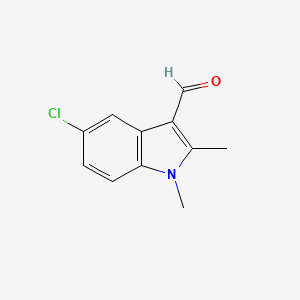
![3-[1-(2-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13185322.png)
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
